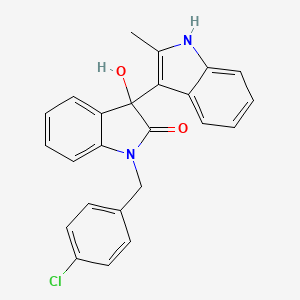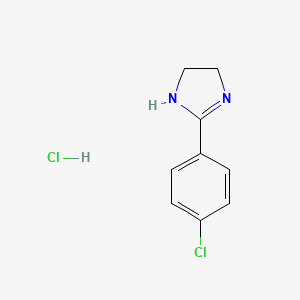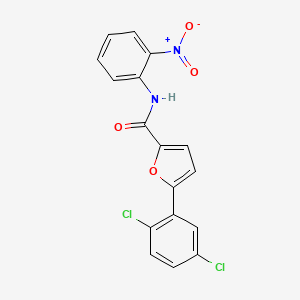
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide
Descripción general
Descripción
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, commonly known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are an important class of ion channels that play a crucial role in cell volume regulation, cell proliferation, and apoptosis. DCPIB has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neuroscience, and cardiovascular research.
Mecanismo De Acción
DCPIB inhibits 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide by binding to a specific site on the channel protein, which is located in the extracellular domain. The binding of DCPIB blocks the movement of chloride and other anions through the channel, leading to a decrease in cell volume and an increase in intracellular chloride concentration. The inhibition of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide by DCPIB has been shown to induce apoptosis in cancer cells, reduce neuronal swelling, and protect against ischemic brain injury.
Biochemical and Physiological Effects
DCPIB has been shown to have a variety of biochemical and physiological effects on different cell types and tissues. In cancer cells, DCPIB has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion. In neuronal cells, DCPIB has been shown to reduce swelling, protect against ischemic brain injury, and modulate synaptic transmission. In cardiac myocytes, DCPIB has been shown to inhibit hypertrophy and improve contractile function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPIB has several advantages as a research tool, including its high potency, selectivity, and reversibility. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, DCPIB also has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and concentrations when using DCPIB in experiments, and to interpret the results with caution.
Direcciones Futuras
There are several potential future directions for research on DCPIB and 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, which could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in other physiological and pathological processes, such as inflammation, infection, and aging. Finally, the development of novel techniques for studying 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, such as optogenetics and super-resolution microscopy, could provide new insights into the structure and function of these channels.
Aplicaciones Científicas De Investigación
DCPIB has been used as a research tool to investigate the physiological and pathological roles of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in various cell types and tissues. It has been shown to inhibit 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in a dose-dependent and reversible manner, without affecting other ion channels or transporters. DCPIB has been used to study the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in cancer cell proliferation, migration, and invasion. It has also been used to investigate the involvement of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in neuronal swelling, ischemic brain injury, and epilepsy. Additionally, DCPIB has been used in cardiovascular research to study the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in cardiac myocyte hypertrophy and heart failure.
Propiedades
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-5-6-12(19)11(9-10)15-7-8-16(25-15)17(22)20-13-3-1-2-4-14(13)21(23)24/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZNPIBEIOTIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4079190.png)
![2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4079199.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4079204.png)
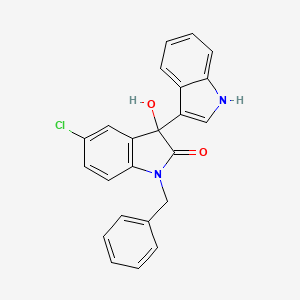
![2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4079219.png)
![1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4079226.png)
![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)
![N-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide hydrochloride](/img/structure/B4079245.png)
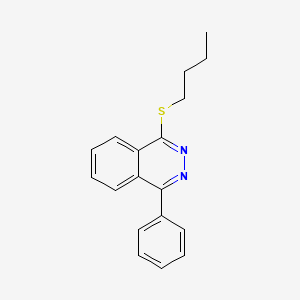
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4079254.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B4079263.png)
![6-amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)
